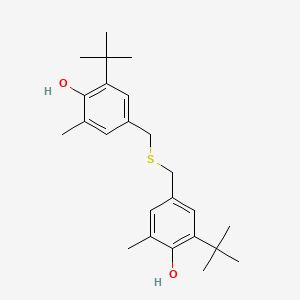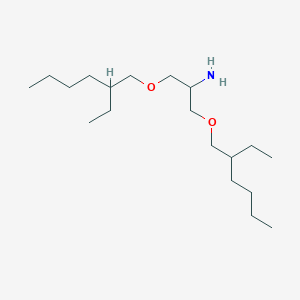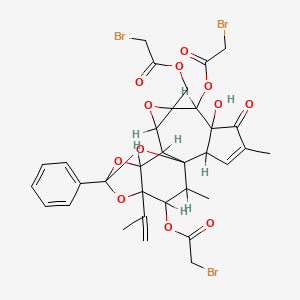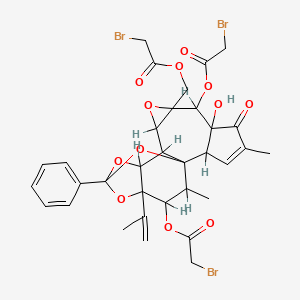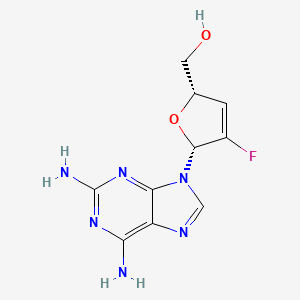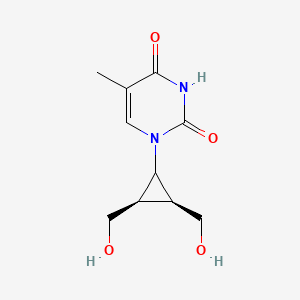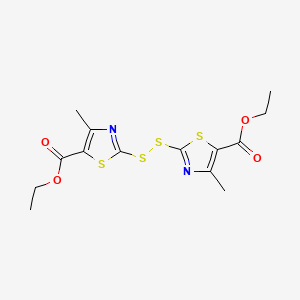
5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings connected by a disulfide bond, with each ring substituted by a carboxylic acid ester group and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) typically involves the reaction of 4-methylthiazole-5-carboxylic acid with diethyl dithiobiscarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the presence of a base like potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Hydrolysis can be carried out using aqueous acids or bases under reflux conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. These interactions can disrupt biochemical pathways and affect cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole-5-carboxylic acid: A simpler thiazole derivative with similar chemical properties.
2-Chlorothiazole-4-carboxylic acid: Another thiazole derivative with a chlorine substituent, offering different reactivity.
4-Oxazolecarboxylic acid: A related heterocyclic compound with an oxygen atom in place of sulfur.
Uniqueness
5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) is unique due to its disulfide linkage and ester groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo oxidation and reduction reactions makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
41665-67-2 |
|---|---|
Molekularformel |
C14H16N2O4S4 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
ethyl 2-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)disulfanyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O4S4/c1-5-19-11(17)9-7(3)15-13(21-9)23-24-14-16-8(4)10(22-14)12(18)20-6-2/h5-6H2,1-4H3 |
InChI-Schlüssel |
WCFZLLPLAJBZPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)SSC2=NC(=C(S2)C(=O)OCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


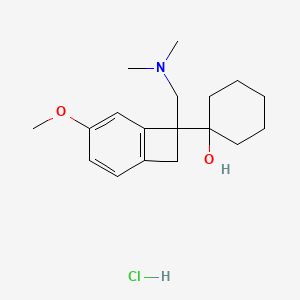
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
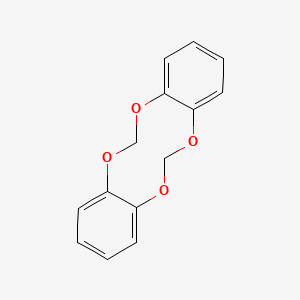
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)

